TRK 710
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRK-710 is a platinum-based compound that has been studied for its potential use in treating malignant tumors. It is a complex formed by the reaction of platinum with specific organic ligands. This compound has shown promise in preclinical studies due to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: TRK-710 is synthesized by reacting [1 ®,2 ®-cyclohexanediamine-N,N’]dihydroxoplatinum (II) with 3-acetyl-5 (S)-methyltetrahydrofuran-2,4-dione in water . Another method involves the reaction of the platinum complex with 3-acetyl-4-hydroxy-5 (S)-methylfuran-2 (5H)-one using silver sulfate and barium hydroxide in water .
Industrial Production Methods: The industrial production of TRK-710 involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the compound. The process includes steps such as oxidative dehydrogenation, selective epoxidation, reductive cleavage, and hydrolysis .
Chemical Reactions Analysis
Types of Reactions: TRK-710 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Dichlorodicyanobenzoquinone (DDQ) in refluxing dioxane is used for oxidative dehydrogenation.
Reduction: Lithium in liquid ammonia is used for reductive cleavage.
Substitution: Tosyl chloride-pyridine and lithium bromide in dimethylformamide (DMF) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to obtain the final TRK-710 compound. These intermediates include 3-oxochola-1,4,6-triene-24-oic acid methyl ester, 1alpha,2alpha-epoxide, and 1alpha,3beta-diacetoxy-5-cholen-24-ol .
Scientific Research Applications
Chemistry: It is used as a model compound for studying platinum-based reactions and mechanisms.
Biology: TRK-710 is investigated for its interactions with biological molecules and its effects on cellular processes.
Medicine: The compound shows promise as an anticancer agent, particularly for treating cisplatin-resistant tumors.
Mechanism of Action
TRK-710 exerts its effects by inhibiting bacterial DNA gyrase, DNA topoisomerase I, and topoisomerase II . These enzymes are crucial for DNA replication and transcription, and their inhibition leads to the disruption of these processes, ultimately causing cell death. The compound’s molecular targets include the active sites of these enzymes, where it binds and prevents their normal function .
Comparison with Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug with similar mechanisms of action but higher nephrotoxicity and ototoxicity.
Carboplatin: Another platinum-based drug with reduced nephrotoxicity compared to cisplatin but lower efficacy in some cases.
Oxaliplatin: A platinum compound used primarily for colorectal cancer with a different toxicity profile.
Uniqueness of TRK-710: TRK-710 is unique due to its lower nephrotoxicity and ototoxicity compared to cisplatin . It also shows efficacy against cisplatin-resistant tumors, making it a valuable alternative in cancer treatment .
Properties
CAS No. |
173903-27-0 |
---|---|
Molecular Formula |
C20H28N2O8Pt |
Molecular Weight |
619.5 g/mol |
IUPAC Name |
(2S)-4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;(1R,2R)-cyclohexane-1,2-diamine;platinum(2+) |
InChI |
InChI=1S/2C7H8O4.C6H14N2.Pt/c2*1-3(8)5-6(9)4(2)11-7(5)10;7-5-3-1-2-4-6(5)8;/h2*4,9H,1-2H3;5-6H,1-4,7-8H2;/q;;;+2/p-2/t2*4-;5-,6-;/m001./s1 |
InChI Key |
JSEUNYAKBKVVLC-PCJREDRESA-L |
Isomeric SMILES |
C[C@H]1C(=C(C(=O)O1)C(=O)C)[O-].C[C@H]1C(=C(C(=O)O1)C(=O)C)[O-].C1CC[C@H]([C@@H](C1)N)N.[Pt+2] |
Canonical SMILES |
CC1C(=C(C(=O)O1)C(=O)C)[O-].CC1C(=C(C(=O)O1)C(=O)C)[O-].C1CCC(C(C1)N)N.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.